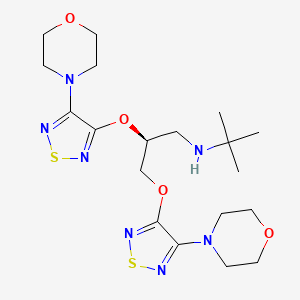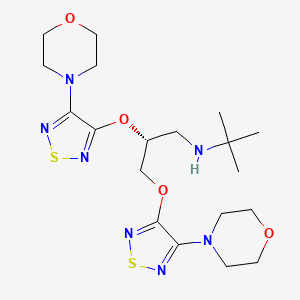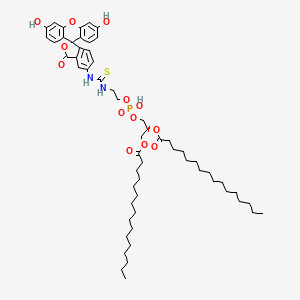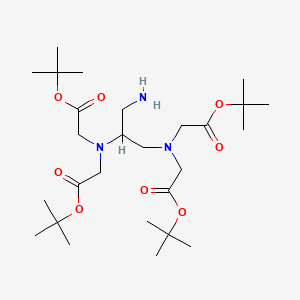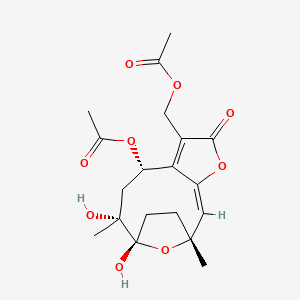
Diacetylpiptocarphol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetylpiptocarphol is a natural sesquiterpenoid found in the herbs of Vernonia volkameriifolia . It has been shown to exhibit cytotoxicity .
Molecular Structure Analysis
This compound is a sesquiterpenoid with the molecular formula C19H24O9 and a molecular weight of 396.39 . Its IUPAC name is [(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in desiccated conditions at -20°C .Scientific Research Applications
Diacetyl is a key flavor compound in fermented dairy products and wine. Its biosynthesis depends on citric acid metabolism, and it can be further reduced to acetoin and the alcohol, 2,3-butanediol. Wine LAB, especially Oenococcus oeni, metabolizes diacetyl during malolactic fermentation, which has stylistic implications for wine flavor (Bartowsky & Henschke, 2004).
Diacetyl suppresses glucagon-like peptide-1 production and secretion in enteroendocrine cells, which can affect food palatability and intake. This suggests that diacetyl's role in enhancing food flavors might influence satiety signals and potentially contribute to overconsumption of certain foods (McCarthy et al., 2017).
In the context of e-cigarettes, diacetyl and related compounds (acetyl propionyl) have been evaluated for their presence and potential respiratory toxicity. The findings suggest a need for further evaluation of this exposure, particularly in sweet-flavored e-cigarettes, to mitigate potential health risks (Farsalinos et al., 2015).
Diacetyl is also implicated in respiratory toxicity. In studies involving mice, exposure to diacetyl caused epithelial injury and inflammatory responses in the respiratory tract, resembling features of human obliterative bronchiolitis (Morgan et al., 2008).
Mechanism of Action
Target of Action
Diacetylpiptocarphol is a sesquiterpene lactone compound It’s known to exhibit anti-leishmaniasis activity , suggesting it may interact with targets involved in the life cycle of Leishmania species.
Mode of Action
Given its anti-leishmaniasis activity , it’s plausible that it interferes with the biological processes essential for the survival and replication of Leishmania species
Biochemical Pathways
Considering its anti-leishmaniasis activity , it’s likely that it impacts the pathways related to the metabolism, growth, and replication of Leishmania species.
Result of Action
This compound has been reported to exhibit anti-leishmaniasis activity . This suggests that the compound may exert its effects by inhibiting the growth and replication of Leishmania species, leading to their eventual elimination from the host organism.
Biochemical Analysis
Cellular Effects
Given its anti-leishmaniasis activity , it can be inferred that Diacetylpiptocarphol may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism. Specific details about these effects are currently unavailable.
Molecular Mechanism
It is known to have anti-leishmaniasis activity , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression in a way that combats the Leishmania parasite. The specifics of these interactions and changes are not currently known.
properties
IUPAC Name |
[(1R,2E,8S,10R,11S)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADBENAXUTZTK-ICOWNEGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How was Diacetylpiptocarphol identified and characterized from Pseudelephantopus spiralis?
A2: Pseudelephantopus spiralis was selected for study due to its ethnopharmacological use and the promising antiparasitic activity observed in its crude extracts []. this compound, alongside other hirsutinolide-type sesquiterpene lactones, was isolated from various extracts (petroleum ether, ethanol, and aqueous) of the plant's aerial parts using chromatographic techniques []. The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)
